molecular formula C15H19N3O3 B10815189 N-[(2s)-1-Hydroxybutan-2-Yl]-3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanamide

N-[(2s)-1-Hydroxybutan-2-Yl]-3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanamide

Cat. No.: B10815189
M. Wt: 289.33 g/mol
InChI Key: INPZIMSQNZGLHQ-JTQLQIEISA-N
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Chemical Reactions Analysis

CHEMBL3092521 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CHEMBL3092521 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has applications in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CHEMBL3092521 involves its interaction with specific molecular targets and pathways. It is known to inhibit poly(ADP-ribose) polymerases (PARPs), which are enzymes involved in DNA repair processes. By inhibiting PARPs, CHEMBL3092521 can interfere with the repair of DNA damage, leading to cell death in certain types of cancer cells. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

CHEMBL3092521 can be compared with other similar compounds, such as other PARP inhibitors. Some of the similar compounds include olaparib, rucaparib, and niraparib. While these compounds share a similar mechanism of action, CHEMBL3092521 may have unique properties in terms of potency, selectivity, and pharmacokinetic profile. These differences can make it a valuable tool for specific research applications and therapeutic uses .

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

N-[(2S)-1-hydroxybutan-2-yl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide

InChI

InChI=1S/C15H19N3O3/c1-2-10(9-19)16-14(20)8-7-13-17-12-6-4-3-5-11(12)15(21)18-13/h3-6,10,19H,2,7-9H2,1H3,(H,16,20)(H,17,18,21)/t10-/m0/s1

InChI Key

INPZIMSQNZGLHQ-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](CO)NC(=O)CCC1=NC2=CC=CC=C2C(=O)N1

Canonical SMILES

CCC(CO)NC(=O)CCC1=NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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